molecular formula C25H32N4O4S2 B3415078 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate CAS No. 953197-13-2

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate

Cat. No.: B3415078
CAS No.: 953197-13-2
M. Wt: 516.7 g/mol
InChI Key: HBXZDVDMRVOEBD-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate is a complex organic compound that features a combination of benzothiazole and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperazine and benzoate groups. Key steps include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Piperazine Group: The benzothiazole intermediate is then reacted with 4-ethylpiperazine in the presence of a base such as potassium carbonate.

    Attachment of Benzoate Group: The final step involves the esterification of the benzothiazole-piperazine intermediate with 4-[butyl(methyl)sulfamoyl]benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific receptors or enzymes.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known for its ability to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate
  • 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[ethyl(methyl)sulfamoyl]benzoate

Uniqueness

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the butyl(methyl)sulfamoyl group, in particular, may enhance its solubility and bioavailability.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-[butyl(methyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4S2/c1-4-6-13-27(3)35(31,32)21-10-7-19(8-11-21)24(30)33-20-9-12-22-23(18-20)34-25(26-22)29-16-14-28(5-2)15-17-29/h7-12,18H,4-6,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXZDVDMRVOEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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